Anthra(2,1-b)furan, 2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra(2,1-b)furan, 2-nitro- is a chemical compound that belongs to the family of nitroarenes. It is a yellow crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anthra(2,1-b)furan, 2-nitro- has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe and as an electron transport material in organic electronic devices.
Wirkmechanismus
The exact mechanism of action of Anthra(2,1-b)furan, 2-nitro- is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the synthesis of DNA and RNA. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Anthra(2,1-b)furan, 2-nitro- has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Anthra(2,1-b)furan, 2-nitro- in lab experiments is its unique properties and potential applications in various scientific research fields. However, one of the limitations is the potential toxicity of this compound. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Anthra(2,1-b)furan, 2-nitro-. One of the areas of interest is the development of new synthetic methods for this compound. Another area of interest is the investigation of its potential applications in the field of organic electronics. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound. Finally, the potential use of this compound in the development of new antibacterial, antifungal, and anticancer agents should be explored.
In conclusion, Anthra(2,1-b)furan, 2-nitro- is a chemical compound that has gained significant attention due to its unique properties and potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties, and has potential use as a fluorescent probe and as an electron transport material in organic electronic devices. While more research is needed to fully understand the biochemical and physiological effects of this compound, it holds promise for the development of new antibacterial, antifungal, and anticancer agents.
Synthesemethoden
The synthesis of Anthra(2,1-b)furan, 2-nitro- can be achieved through various methods. One of the most common methods is the nitration of anthra(2,1-b)furan using nitric acid and sulfuric acid. Another method involves the reaction of anthra(2,1-b)furan with nitric acid in the presence of acetic anhydride. The yield of the product can vary depending on the reaction conditions.
Eigenschaften
CAS-Nummer |
104662-19-3 |
---|---|
Produktname |
Anthra(2,1-b)furan, 2-nitro- |
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
2-nitronaphtho[2,3-e][1]benzofuran |
InChI |
InChI=1S/C16H9NO3/c18-17(19)16-9-14-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15(14)20-16/h1-9H |
InChI-Schlüssel |
LFXHAPJTOXTZHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |
Andere CAS-Nummern |
104662-19-3 |
Synonyme |
2-Nitroanthra(2,1-b)furan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.